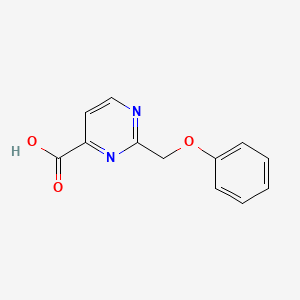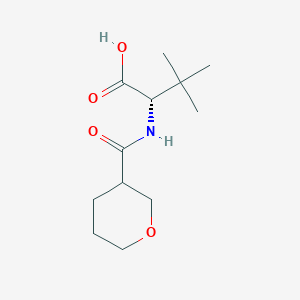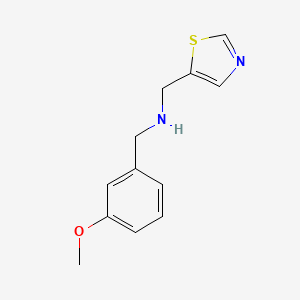![molecular formula C13H19N7 B7568056 N-[(1-methyltriazol-4-yl)methyl]-1-pyrimidin-2-ylpiperidin-3-amine](/img/structure/B7568056.png)
N-[(1-methyltriazol-4-yl)methyl]-1-pyrimidin-2-ylpiperidin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(1-methyltriazol-4-yl)methyl]-1-pyrimidin-2-ylpiperidin-3-amine, commonly known as MTP3, is a chemical compound that has gained significant attention in the field of scientific research. It belongs to the class of piperidine-based compounds and has been extensively studied for its potential therapeutic applications.
作用机制
The exact mechanism of action of MTP3 is not fully understood. However, it has been proposed that MTP3 inhibits the activity of certain enzymes and proteins that are involved in cell proliferation and survival. This leads to the induction of apoptosis, a process of programmed cell death, in cancer cells. MTP3 has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain. This leads to an increase in the levels of acetylcholine, which is a neurotransmitter that is involved in cognitive function.
Biochemical and Physiological Effects:
MTP3 has been shown to exhibit various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating the intrinsic pathway of apoptosis. MTP3 has also been shown to inhibit the activity of acetylcholinesterase, leading to an increase in the levels of acetylcholine in the brain. This has been shown to improve cognitive function in animal models. Additionally, MTP3 has been shown to exhibit antibacterial and antifungal activity by inhibiting the growth of various microorganisms.
实验室实验的优点和局限性
MTP3 has several advantages for lab experiments. It exhibits potent antitumor activity against various cancer cell lines, making it a potential candidate for the development of new anticancer drugs. MTP3 also exhibits antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics. However, MTP3 has some limitations for lab experiments. It is a complex compound that requires expertise in organic chemistry for its synthesis. Additionally, the exact mechanism of action of MTP3 is not fully understood, which makes it difficult to design experiments to study its effects.
未来方向
There are several future directions for the study of MTP3. One potential direction is the development of MTP3-based anticancer drugs. MTP3 has been shown to exhibit potent antitumor activity against various cancer cell lines, making it a potential candidate for the development of new anticancer drugs. Another potential direction is the development of MTP3-based antibiotics. MTP3 has been shown to exhibit antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics. Additionally, further studies are needed to fully understand the mechanism of action of MTP3 and its effects on various biological processes.
合成方法
The synthesis of MTP3 involves a series of chemical reactions that require expertise in organic chemistry. The most commonly used method involves the reaction of 1-methyl-1H-1,2,3-triazole-4-carbaldehyde with 2-amino-4,6-dichloropyrimidine in the presence of a palladium catalyst. The resulting intermediate is then reacted with 3-(piperidin-3-yl)aniline to obtain MTP3 as a final product. The purity and yield of MTP3 can be improved by using various purification techniques such as column chromatography and recrystallization.
科学研究应用
MTP3 has been studied extensively for its potential therapeutic applications. It has been found to exhibit potent antitumor activity against various cancer cell lines such as lung cancer, breast cancer, and prostate cancer. MTP3 has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics. Additionally, MTP3 has been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.
属性
IUPAC Name |
N-[(1-methyltriazol-4-yl)methyl]-1-pyrimidin-2-ylpiperidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N7/c1-19-9-12(17-18-19)8-16-11-4-2-7-20(10-11)13-14-5-3-6-15-13/h3,5-6,9,11,16H,2,4,7-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGSKWFIMLMYQDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)CNC2CCCN(C2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[Cyclopropyl-(4-propan-2-ylphenyl)sulfonylamino]propanoic acid](/img/structure/B7567973.png)
![3-[Cyclopropyl-(4-methoxyphenyl)sulfonylamino]propanoic acid](/img/structure/B7567980.png)
![N-[(5-bromofuran-2-yl)methyl]-N-methylmethanesulfonamide](/img/structure/B7567986.png)
![[2-[2-(4-nitrobenzoyl)hydrazinyl]-2-oxoethyl] (E)-3-(5-bromofuran-2-yl)prop-2-enoate](/img/structure/B7568001.png)
![3-[1-(Pyrimidin-4-ylmethylamino)ethyl]phenol](/img/structure/B7568006.png)
![1-[2-[(dimethylamino)methyl]phenyl]-N-[(5-methyl-1H-imidazol-4-yl)methyl]methanamine](/img/structure/B7568007.png)





![[1-[(1-Methyltriazol-4-yl)methylamino]cyclopentyl]methanol](/img/structure/B7568041.png)

![4-[(Z)-2-cyano-2-pyridin-2-ylethenyl]benzoic acid](/img/structure/B7568078.png)